Absence of Quantitative Comparator Data Against Established CCR1 Antagonists
No peer-reviewed studies or patents could be located that report quantitative activity data (e.g., IC50, Ki, or EC50) for this compound against CCR1 or any other target. Consequently, a direct head-to-head comparison with established CCR1 antagonists such as BX 471 (IC50 ~ 1 nM) [1] is not possible. Claims of chemokine receptor 1 antagonism remain unsubstantiated by public data.
| Evidence Dimension | CCR1 Antagonism Potency |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | BX 471 (CAS 217645-70-0); IC50 ~ 1 nM for human CCR1 |
| Quantified Difference | Not calculable |
| Conditions | Radioligand binding and functional chemotaxis assays (comparator data only) [1] |
Why This Matters
The lack of quantitative potency data prevents any assessment of its competitive advantage or scientific value relative to extensively characterized, potent CCR1 antagonists.
- [1] Liang, M., et al. (2000). Identification and characterization of a potent, selective, and orally active antagonist of the CC chemokine receptor-1. Journal of Biological Chemistry, 275(25), 19000-19008. View Source
